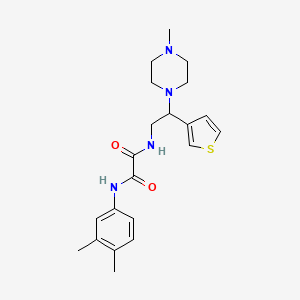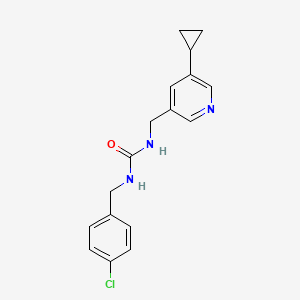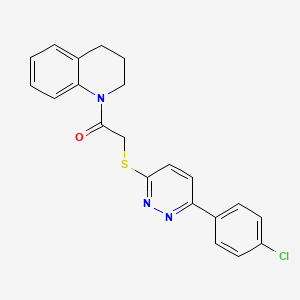
N1-(3,4-dimethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a synthetic molecule that has been explored in various scientific studies for its unique chemical structure and properties. It encompasses a range of functionalities, including piperazine and thiophene moieties, making it a candidate for detailed chemical and physical property analysis.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks to more complex structures. For example, compounds with thiophene and piperazine units have been synthesized through nucleophilic substitution reactions, and further modified using various chemical reactions to introduce additional functional groups or to alter the molecular structure for specific properties or activities (Mishriky & Moustafa, 2013)(Mishriky & Moustafa, 2013).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. For instance, crystallographic studies have helped in understanding the structural features of thiophene-based compounds, highlighting the importance of specific interactions, such as hydrogen bonds, in stabilizing the crystal structure (Sharma et al., 2016)(Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs are key to understanding its reactivity and potential applications. For example, the rearrangement reactions of oxiranes to synthesize oxalamides demonstrate the compound's reactivity and the possibility of generating diverse derivatives with varied properties (Mamedov et al., 2016)(Mamedov et al., 2016).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, are crucial for its characterization and application. Studies on related compounds have shown that the crystal structure can be significantly influenced by the nature of substituents and the solvent used in crystallization, affecting the compound's physical properties and stability (Kumar et al., 2016)(Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, define the compound's behavior in chemical reactions and its potential utility in various applications. The structure-activity relationship (SAR) studies provide insights into how different modifications in the molecular structure affect the compound's overall chemical properties and activities (Romagnoli et al., 2012)(Romagnoli et al., 2012).
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Metal Ions
Research has developed new polythiophene-based conjugated polymers for use as fluorescent probes, which exhibit high selectivity and sensitivity towards metal ions like Hg^2+ and Cu^2+ in aqueous solutions. These probes leverage mechanisms such as electrostatic effects and complexation for metal ion detection, which could potentially be applicable to related compounds for developing sensitive and selective probes in environmental monitoring and analytical chemistry (Guo et al., 2014).
Antipsychotic Activity
A study on thieno[2,3‐b][1,5]benzoxazepine derivatives, including some with a 4-methylpiperazin-1-yl group, has shown potent antipsychotic activity. These compounds are analogs of loxapine, suggesting that related structures could be explored for their potential in treating psychiatric disorders (Kohara et al., 2002).
Neurokinin-1 Receptor Antagonism
Another study reports on a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist, highlighting the potential for compounds with similar functional groups to be developed into effective treatments for conditions like emesis and depression. The study emphasizes the importance of solubility and bioavailability in the clinical administration of such compounds (Harrison et al., 2001).
Antimicrobial and Anticonvulsant Agents
Compounds with thiazolidinone derivatives and thiophene moieties have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Additionally, some of these compounds have demonstrated anticonvulsant activity, suggesting a potential research avenue for related chemical structures in developing new therapeutic agents (Patel et al., 2012).
Antidepressant and Anxiolytic Effects
Research into phenylpiperazine derivatives has revealed compounds with potent antidepressant-like and anxiolytic-like activities in animal models. These findings support the exploration of similar compounds for developing new treatments for depression and anxiety disorders (Pytka et al., 2015).
Eigenschaften
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-15-4-5-18(12-16(15)2)23-21(27)20(26)22-13-19(17-6-11-28-14-17)25-9-7-24(3)8-10-25/h4-6,11-12,14,19H,7-10,13H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAQENQYUWQUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)

![N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2488686.png)

![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2488688.png)

![1-(Azepan-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2488690.png)


![Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2488699.png)

![6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2488702.png)
![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/no-structure.png)